Home > Products > Screening Compounds P10015 > Fosinoprilat acyl-beta-D-glucuronide
Fosinoprilat acyl-beta-D-glucuronide - 113411-09-9

Fosinoprilat acyl-beta-D-glucuronide

Catalog Number: EVT-1464404
CAS Number: 113411-09-9
Molecular Formula: C29H42NO11P
Molecular Weight: 611.625
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fosinoprilat acyl-beta-D-glucuronide is a biochemical compound that serves as the active phosphinic acid metabolite of the prodrug fosinopril. Its molecular formula is C29H42NO11PC_{29}H_{42}NO_{11}P with a molecular weight of 611.62 g/mol. This compound is primarily utilized in proteomics research and has notable applications in various scientific fields, including analytical chemistry and drug metabolism studies.

Source

Fosinoprilat acyl-beta-D-glucuronide is derived from fosinopril, which is an angiotensin-converting enzyme (ACE) inhibitor used to treat conditions such as hypertension and heart failure. The conversion of fosinopril to its active form, fosinoprilat, occurs rapidly after administration, with further metabolic processes leading to the formation of the glucuronide derivative .

Classification

This compound falls under the category of small molecules and is classified as an ACE inhibitor. Its unique structure, which includes a glucuronide moiety, differentiates it from other ACE inhibitors by enhancing solubility and facilitating excretion .

Synthesis Analysis

Methods

The synthesis of fosinoprilat acyl-beta-D-glucuronide involves the acylation of fosinoprilat with beta-D-glucuronic acid. This reaction typically employs coupling agents such as dicyclohexylcarbodiimide and dimethylaminopyridine to facilitate the formation of an ester bond between the two components.

Technical Details

The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester bond. The synthetic process can be scaled for industrial production, utilizing automated reactors and continuous flow systems to ensure consistent product quality. Purification is generally achieved through high-performance liquid chromatography (HPLC), which isolates the desired product from by-products.

Molecular Structure Analysis

Fosinoprilat acyl-beta-D-glucuronide's structure includes a phosphinic acid group characteristic of ACE inhibitors and a glucuronide moiety that enhances its pharmacokinetic properties. The structural formula can be represented as follows:

  • Molecular Formula: C29H42NO11PC_{29}H_{42}NO_{11}P
  • Molecular Weight: 611.62 g/mol

The presence of the glucuronide moiety contributes to its solubility and metabolic stability, making it distinct from other compounds in its class .

Chemical Reactions Analysis

Types of Reactions

Fosinoprilat acyl-beta-D-glucuronide can undergo several chemical reactions:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding fosinoprilat and beta-D-glucuronic acid.
  • Oxidation: The compound may undergo oxidation reactions at the phosphinic acid group, resulting in phosphonic acid derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the ester bond, where nucleophiles such as amines or alcohols replace the beta-D-glucuronic acid moiety .
Mechanism of Action

Process

Fosinoprilat exerts its effects primarily through the inhibition of the angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that plays a crucial role in regulating blood pressure.

Data

By inhibiting this enzyme, fosinoprilat decreases levels of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, this inhibition results in increased plasma renin activity due to loss of feedback inhibition mediated by angiotensin II .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Enhanced solubility due to the glucuronide modification.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis.
  • Reactivity: Exhibits reactivity typical of phosphinic acids; prone to hydrolysis and oxidation under certain conditions.

Relevant data indicate that this compound has a high degree of protein binding (≥95%), which influences its pharmacokinetics and therapeutic efficacy .

Applications

Fosinoprilat acyl-beta-D-glucuronide has diverse applications in scientific research:

  • Analytical Chemistry: Used as a reference material for developing chromatographic methods.
  • Proteomics Research: Employed to investigate protein interactions and modifications.
  • Pharmaceutical Studies: Investigated for potential therapeutic effects and roles in drug metabolism studies.
  • Industry Standards: Utilized in producing high-quality reference materials for proficiency testing standards .

This compound's unique properties make it valuable for both academic research and practical applications in medicine and industry.

Structural Characterization of Fosinoprilat Acyl-β-D-Glucuronide

Molecular Architecture and Stereochemical Configuration

Fosinoprilat acyl-β-D-glucuronide is characterized by the covalent conjugation of glucuronic acid to the carboxyl group of fosinoprilat via an ester linkage. The molecular formula is C29H42NO11P, with a molecular weight of 611.618 g/mol, reflecting the addition of the glucuronyl moiety (C6H8O6) to the parent fosinoprilat structure (C23H34NO5P; MW 435.494 g/mol) [1] [4]. The systematic IUPAC name, (2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, explicitly defines the compound's stereochemical complexity [2].

The glucuronidation occurs specifically in the β-configuration at the anomeric carbon (C1) of glucuronic acid, forming an acyl glycosidic bond. This configuration is enzymatically synthesized by UDP-glucuronosyltransferases (UGTs) and is essential for biological recognition and metabolic stability [3] [6]. The molecule contains five chiral centers within the glucuronide unit (2S, 3S, 4S, 5R, 6S) and additional chiral centers in the fosinoprilat moiety, notably at the pyrrolidine ring (2S,4S). These stereocenters collectively influence the molecule's three-dimensional conformation, biological interactions, and metabolic fate [1] [2].

Comparative Analysis with Parent Compound Fosinoprilat

The structural transition from fosinoprilat to its acyl glucuronide metabolite fundamentally alters physicochemical and biological properties. Key comparative features include:

Table 1: Structural and Functional Comparison of Fosinoprilat and Fosinoprilat Acyl-β-D-Glucuronide

CharacteristicFosinoprilatFosinoprilat Acyl-β-D-Glucuronide
Molecular FormulaC23H34NO5PC29H42NO11P
Molecular Weight (Da)435.494611.618
Key Functional GroupsCarboxylate, Phosphinate, Prolineβ-Glucuronide (ester), Carboxylate (glucuronic acid), Phosphinate
LogP4.0996 [4]1.4504 [1]
Polar Surface Area (Ų)104.72 [4]200.94 [1]
Biological ActivityPotent ACE inhibitor (IC50 ~ nM)Significantly reduced ACE binding affinity

The glucuronidation event increases hydrophilicity, evidenced by a 96% reduction in LogP (from 4.10 to 1.45) and a near-doubling of polar surface area (105 Ų to 201 Ų). This transformation facilitates renal excretion by reducing passive membrane diffusion [1] [3]. Crucially, conjugation sterically hinders fosinoprilat's critical zinc-binding phosphinate group and the carboxylate essential for angiotensin-converting enzyme (ACE) interaction. Crystallographic studies confirm fosinoprilat binds ACE via direct coordination of its phosphinate group to the catalytic Zn2+ ion and hydrogen bonding of its carboxylate to active-site residues [8]. The bulky glucuronide moiety disrupts this precise orientation, effectively abolishing pharmacological activity [3] [8].

Isomeric Variants and Position-Specific Conjugation Patterns

While the primary metabolite involves C1 β-conjugation, acyl glucuronides exhibit complex isomerization behavior. The ester linkage is intrinsically labile under physiological conditions, enabling transacylation (migration of the acyl group to secondary hydroxyl positions on the glucuronic acid ring). This process generates positional isomers (2-, 3-, and 4-O-acyl glucuronides) without breaking the glycosidic bond [3] [7].

Table 2: Potential Isomeric Forms of Fosinoprilat Glucuronide

Isomer TypeConjugation SiteStabilityDetection Significance
β-1-O-Acyl (Native)Anomeric Carbon (C1)Least stable; prone to migration/hydrolysisPrimary enzymatically formed metabolite
β-2-O-AcylC2 HydroxylModerate stabilityIndicates acyl migration
β-3-O-AcylC3 HydroxylModerate stabilityIndicates acyl migration
β-4-O-AcylC4 HydroxylMost stable isomerPredominant long-term circulating form

In vitro studies using human liver microsomes confirm fosinoprilat forms multiple regioisomeric glucuronides. These isomers coexist dynamically in biological matrices, complicating analytical characterization. The 4-O-acyl isomer typically dominates equilibrium mixtures due to its greater steric stability, while the 1-O-acyl form is the initial enzymatic product [3] [7]. The presence of isomers carries toxicological relevance: Acyl-migrated isomers retain protein-binding capacity via Schiff base formation with lysine residues, potentially triggering idiosyncratic immune reactions – a concern with many carboxylate-containing drugs, though documented clinical issues with fosinoprilat glucuronide are limited [7].

Crystallographic and Spectroscopic Validation Techniques

Definitive structural characterization of fosinoprilat acyl-β-D-glucuronide requires orthogonal analytical techniques due to its lability and isomeric complexity:

  • High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (ESI) in negative mode generates a prominent deprotonated molecule [M-H]- at m/z 610.250, confirming the molecular mass (calc. 610.250 for C29H41NO11P). Tandem MS (MS/MS) yields diagnostic fragments: Cleavage of the glucuronide bond produces the aglycone fragment at m/z 434.216 (fosinoprilat-H]-), while further glucuronide-derived fragments appear at m/z 175 (deprotonated glucuronic acid) and m/z 113 (cross-ring cleavage product) [3] [7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR (1H, 13C, COSY, HSQC, HMBC) provides atomic-level structural proof. Key signatures include:

  • The anomeric proton (H1') resonance at δ ~5.6-5.8 ppm with a large coupling constant (J ~7-9 Hz), confirming β-configuration.
  • Downfield shifting of the fosinoprilat carbonyl carbon (originally at δ ~175 ppm for COO-) to δ ~170-172 ppm upon ester formation.
  • HMBC correlations between H1' of glucuronic acid and the carbonyl carbon of fosinoprilat, unambiguously establishing the ester linkage site [1] [6].
  • Chemical Derivatization LC-MS: Selective derivatization strategies differentiate acyl glucuronides from O- or N-glucuronides. Treatment with 1-(trimethylsilyl)imidazole silylates free hydroxyl groups (+72.040 Da per OH), while the ester group remains unaffected. Conversely, activation with thionyl chloride followed by esterification with ethanol derivatizes free carboxyl groups (+28.031 Da). Applying these to fosinoprilat glucuronide yields a mass shift consistent only with an acyl glucuronide (silylation: +288.160 Da for 4 OH groups on glucuronide; no shift for ethanol esterification as the reactive carboxyl is conjugated) [7].

  • X-ray Crystallography: While direct crystallization of the labile glucuronide is challenging, crystallographic studies of fosinoprilat bound to ACE provide a structural basis for understanding its deactivation upon glucuronidation. Fosinoprilat's phosphinate occupies the catalytic Zn2+ site in both N- and C-domains of ACE, with its carboxylate forming salt bridges to Arg522 (nACE) or Arg500 (cACE) [8]. The glucuronide moiety’s size and polarity would sterically clash with subdomain residues (e.g., Tyr360 in cACE), explaining its loss of inhibitory activity. Molecular docking based on these crystal structures (PDB: 7Z6Z, 7Z70) predicts severe steric hindrance upon glucuronide conjugation [8].

Table 3: Experimentally Determined Structural Parameters of Fosinoprilat Acyl-β-D-Glucuronide

ParameterValue/MethodSignificance
Molecular Weight611.618 Da (HR-MS)Confirms stoichiometry C29H42NO11P
Anomeric Configurationβ (JH1'-H2' ~ 7-9 Hz, NMR)Defines glycosidic bond geometry
Conjugation SiteFosinoprilat carboxyl → GlucA C1 (HMBC)Confirms acyl glucuronide linkage
LogP1.4504 (Calculated)Quantifies increased hydrophilicity
PSA200.94 Ų (Calculated)Predicts altered membrane permeability

These techniques collectively provide rigorous structural validation, essential for distinguishing fosinoprilat acyl glucuronide from its isomers, metabolites (like hydroxylated derivatives), and the parent drug in complex biological matrices during pharmacokinetic studies [3] [7].

Compounds Mentioned:

  • Fosinoprilat
  • Fosinoprilat acyl-β-D-glucuronide
  • Angiotensin-Converting Enzyme (ACE)
  • UDP-glucuronosyltransferases (UGTs)
  • Glucuronic acid

Properties

CAS Number

113411-09-9

Product Name

Fosinoprilat acyl-beta-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C29H42NO11P

Molecular Weight

611.625

InChI

InChI=1S/C29H42NO11P/c31-22(17-42(38,39)14-8-7-11-18-9-3-1-4-10-18)30-16-20(19-12-5-2-6-13-19)15-21(30)28(37)41-29-25(34)23(32)24(33)26(40-29)27(35)36/h1,3-4,9-10,19-21,23-26,29,32-34H,2,5-8,11-17H2,(H,35,36)(H,38,39)/t20-,21+,23+,24+,25-,26+,29+/m1/s1

InChI Key

MEKOZVBEQBWEGK-CXOPANLHSA-N

SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

trans-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline β-D-Glucopyranuronosyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.